methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423031-82-6
VCID: VC2875144
InChI: InChI=1S/C9H9N3O2.ClH/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6;/h2-4H,1H3,(H3,10,11,12);1H
SMILES: COC(=O)C1=C2C(=CC=C1)NC(=N2)N.Cl
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65 g/mol

methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride

CAS No.: 1423031-82-6

Cat. No.: VC2875144

Molecular Formula: C9H10ClN3O2

Molecular Weight: 227.65 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride - 1423031-82-6

Specification

CAS No. 1423031-82-6
Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
IUPAC Name methyl 2-amino-1H-benzimidazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H9N3O2.ClH/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6;/h2-4H,1H3,(H3,10,11,12);1H
Standard InChI Key FRXGYDJGRCYDLS-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CC=C1)NC(=N2)N.Cl
Canonical SMILES COC(=O)C1=C2C(=CC=C1)NC(=N2)N.Cl

Introduction

Chemical Structure and Properties

Basic Identification

Methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride is characterized by the following properties:

PropertyValue
CAS Number1423031-82-6
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
AppearanceCrystalline solid
Usage ClassificationResearch chemical

The compound features a distinctive structure consisting of a benzene ring fused to a diazole ring, forming the benzodiazole core scaffold. This heterocyclic framework provides the foundation for its chemical reactivity and potential biological activities.

Structural Characteristics

The compound's structure can be described as follows:

  • A benzodiazole core consisting of a benzene ring fused with a five-membered diazole ring

  • An amino group (-NH2) at position 2 of the benzodiazole ring

  • A methyl carboxylate ester group (-COOCH3) at position 4

  • A hydrochloride salt formation that affects its solubility and stability

This specific arrangement of functional groups contributes to the compound's unique chemical profile and reactivity patterns. The amino group serves as a potential site for hydrogen bonding and nucleophilic reactions, while the ester functionality provides opportunities for various transformations including hydrolysis and transesterification.

Synthesis Methods

Synthetic Routes

The synthesis of methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride typically involves multiple reaction steps requiring precise control of conditions. While specific synthetic routes may vary, general approaches likely include:

  • Formation of the benzodiazole core structure through cyclization reactions

  • Introduction of the amino functionality at position 2

  • Incorporation of the methyl carboxylate group at position 4

  • Conversion to the hydrochloride salt form

These synthetic pathways require careful selection of starting materials, reagents, and reaction parameters to achieve optimal yields and purity.

Optimization Parameters

The synthesis of this compound demands careful control of several critical parameters:

ParameterImportance
TemperatureCritical for reaction selectivity and preventing decomposition
pHInfluences reaction rates and product stability
Reaction timeAffects conversion efficiency and side product formation
Catalyst selectionMay be employed to facilitate specific reaction steps
Purification methodsEssential for obtaining high-purity product

Industrial-scale production may employ additional optimization strategies to enhance yield, purity, and process efficiency. These considerations become particularly important when scaling up from laboratory synthesis to commercial production volumes.

Chemical Reactions and Stability

Characteristic Reactions

Methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride participates in various chemical reactions that reflect its functional group reactivity:

Reaction TypeDescriptionConditions
OxidationReaction with oxidizing agents such as potassium permanganateAqueous or organic medium
ReductionTransformation with reducing agents like lithium aluminum hydrideAnhydrous conditions
SubstitutionReactions with halogenated compoundsVaries by specific reagent
HydrolysisCleavage of the ester group to form carboxylic acidAcidic or basic conditions
Salt formationInteraction with acids or bases affecting solubilitypH-dependent

These reactions provide pathways for the compound's transformation into derivatives with modified properties and potential applications.

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